molecular formula C15H14F3N3O3 B2367908 methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate CAS No. 1024020-32-3

methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate

Cat. No.: B2367908
CAS No.: 1024020-32-3
M. Wt: 341.29
InChI Key: NNQBCNMUEVMIBB-UHFFFAOYSA-N
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Description

Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is a synthetic organic compound known for its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : One synthetic route involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a phenylacetic acid derivative in the presence of a coupling agent like carbodiimide. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions.

  • Route 2: : Another method includes the acylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with an activated ester of phenylacetic acid, followed by methylation using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

For industrial-scale production, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated processes to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the carbonyl group can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound is prone to substitution reactions at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Electrophiles like nitronium ions or halogens.

Major Products

  • Oxidation Products: : Introduction of hydroxyl or carbonyl groups to the pyrazole ring.

  • Reduction Products: : Alcohols or alkanes resulting from carbonyl reduction.

  • Substitution Products: : Phenyl ring substituted with nitro, halogen, or other electrophilic groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for various applications.

Biology

In biological studies, methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is utilized for its potential biochemical activity. Researchers investigate its interaction with enzymes and proteins.

Medicine

Industry

In industrial processes, the compound is applied in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

Mechanism

The compound's mechanism of action involves its interaction with specific molecular targets. Its trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. The carbonyl and amino groups facilitate binding to active sites of enzymes and receptors, modulating their activity.

Molecular Targets and Pathways

The primary targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins that regulate cellular functions. The exact pathways depend on the compound's specific application and its molecular modifications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methyl-1H-pyrazol-4-yl)acetate

  • Ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate

  • Benzyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate

Uniqueness

Compared to similar compounds, methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Its specific configuration and functional groups enhance its reactivity and interaction with biological targets, making it a valuable molecule for scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c1-21-8-10(12(20-21)15(16,17)18)13(22)19-11(14(23)24-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQBCNMUEVMIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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